4H-Oxazol-5-one, 4-dibenzofuran-2-ylmethylene-2-(p-tolyl)-
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Overview
Description
4-[(E)-1-dibenzo[b,d]furan-2-ylmethylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is a complex organic compound that features a dibenzofuran core, a methylidene group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-dibenzo[b,d]furan-2-ylmethylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one typically involves multiple steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of substituted biphenyls or via O-arylation reactions followed by cyclization of diaryl ethers.
Introduction of the Methylidene Group: The methylidene group can be introduced through a condensation reaction involving an aldehyde and a suitable precursor.
Formation of the Oxazole Ring: The oxazole ring is typically formed through a cyclization reaction involving an amide and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-dibenzo[b,d]furan-2-ylmethylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[(E)-1-dibenzo[b,d]furan-2-ylmethylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-1-dibenzo[b,d]furan-2-ylmethylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure but lacking the methylidene and oxazole groups.
Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness
4-[(E)-1-dibenzo[b,d]furan-2-ylmethylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is unique due to its combination of a dibenzofuran core, a methylidene group, and an oxazole ring. This combination imparts specific chemical and biological properties that are not found in simpler related compounds .
Properties
Molecular Formula |
C23H15NO3 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
(4E)-4-(dibenzofuran-2-ylmethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H15NO3/c1-14-6-9-16(10-7-14)22-24-19(23(25)27-22)13-15-8-11-21-18(12-15)17-4-2-3-5-20(17)26-21/h2-13H,1H3/b19-13+ |
InChI Key |
WNQNZGHMIKLAID-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC4=C(C=C3)OC5=CC=CC=C54)/C(=O)O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC4=C(C=C3)OC5=CC=CC=C54)C(=O)O2 |
Origin of Product |
United States |
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